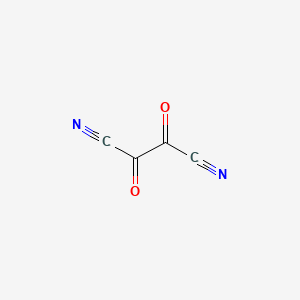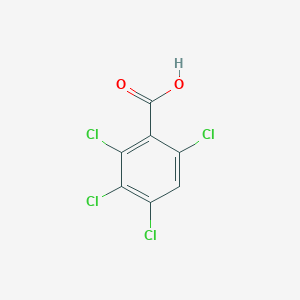
2,3,4,6-Tetrachlorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,6-Tetrachlorobenzoic acid is an organic compound with the molecular formula C7H2Cl4O2 It is a derivative of benzoic acid where four hydrogen atoms on the benzene ring are replaced by chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrachlorobenzoic acid typically involves the chlorination of benzoic acid derivatives. One common method is the direct chlorination of benzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2,3,4,6-Tetrachlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or completely dechlorinated benzoic acid.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated quinones or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents under elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or catalytic hydrogenation are used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids with different functional groups replacing the chlorine atoms.
Reduction Reactions: Products include partially or fully dechlorinated benzoic acids.
Oxidation Reactions: Products include chlorinated quinones and other oxidized derivatives.
科学研究应用
2,3,4,6-Tetrachlorobenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 2,3,4,6-Tetrachlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The chlorine atoms on the benzene ring can enhance the compound’s reactivity and binding affinity to target molecules, leading to various biological and chemical effects.
相似化合物的比较
Similar Compounds
2,3,5,6-Tetrachlorobenzoic acid: Another tetrachlorinated derivative of benzoic acid with chlorine atoms at different positions.
2,3,4,5-Tetrachlorobenzoic acid: A similar compound with chlorine atoms at the 2,3,4, and 5 positions on the benzene ring.
2,4,6-Trichlorobenzoic acid: A trichlorinated derivative with three chlorine atoms on the benzene ring.
Uniqueness
2,3,4,6-Tetrachlorobenzoic acid is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity. This unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that may not be observed in other chlorinated benzoic acids.
属性
CAS 编号 |
50-40-8 |
|---|---|
分子式 |
C7H2Cl4O2 |
分子量 |
259.9 g/mol |
IUPAC 名称 |
2,3,4,6-tetrachlorobenzoic acid |
InChI |
InChI=1S/C7H2Cl4O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13) |
InChI 键 |
WXMDSEXWSOFZAR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


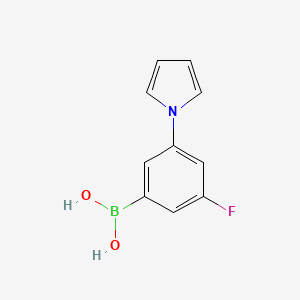
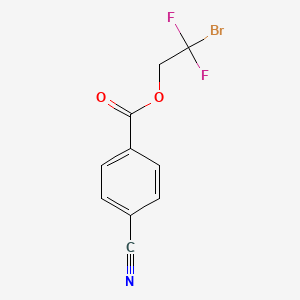
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14085070.png)

![[5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl 2-methylbut-2-enoate](/img/structure/B14085090.png)
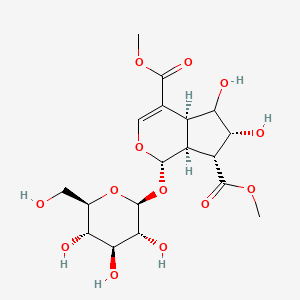
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085095.png)

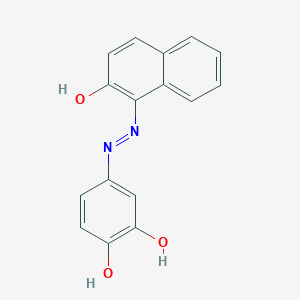
![2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione](/img/structure/B14085117.png)
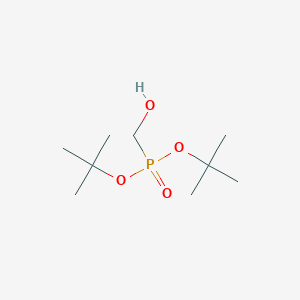
![2-Butyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085138.png)
